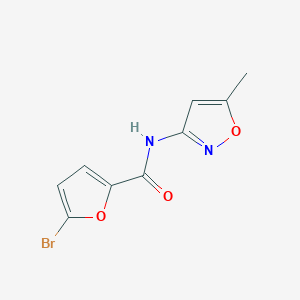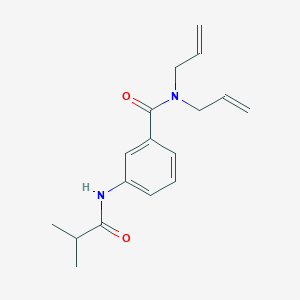
N,N-diallyl-3-(isobutyrylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-3-(isobutyrylamino)benzamide, also known as DIBA, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. DIBA is a member of the benzamide family and is characterized by the presence of two allyl groups and an isobutyrylamino group attached to a benzene ring. In
科学研究应用
N,N-diallyl-3-(isobutyrylamino)benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the development of cancer. By inhibiting HDACs, this compound can prevent the growth and proliferation of cancer cells.
In addition to its anti-cancer properties, this compound has also been studied for its potential applications in the field of neuroprotection. Studies have shown that this compound can protect neurons from damage caused by oxidative stress. This compound has been shown to increase the activity of antioxidant enzymes, which can help to prevent the damage caused by reactive oxygen species.
作用机制
The mechanism of action of N,N-diallyl-3-(isobutyrylamino)benzamide involves the inhibition of HDACs. HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in various cellular processes, including cell growth and proliferation. This can lead to the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and protect neurons from damage caused by oxidative stress. This compound has also been shown to increase the activity of antioxidant enzymes, which can help to prevent the damage caused by reactive oxygen species.
实验室实验的优点和局限性
One of the advantages of N,N-diallyl-3-(isobutyrylamino)benzamide is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. This compound has been shown to have anti-cancer and neuroprotective properties, making it a promising candidate for the development of new treatments. However, one of the limitations of this compound is its low yield during synthesis. This can make it difficult to obtain large quantities of this compound for use in experiments.
未来方向
There are a number of future directions for research on N,N-diallyl-3-(isobutyrylamino)benzamide. One area of research is the development of new synthesis methods that can increase the yield of this compound. This would make it easier to obtain larger quantities of this compound for use in experiments. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could focus on the development of new derivatives of this compound that have improved properties for use in therapeutic applications.
合成方法
The synthesis of N,N-diallyl-3-(isobutyrylamino)benzamide involves the reaction between N,N-diallylaniline and isobutyryl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent such as dichloromethane and is followed by purification using column chromatography. The yield of this compound obtained through this method is typically around 50%.
属性
IUPAC Name |
3-(2-methylpropanoylamino)-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-10-19(11-6-2)17(21)14-8-7-9-15(12-14)18-16(20)13(3)4/h5-9,12-13H,1-2,10-11H2,3-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSAQAOFNPJFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)

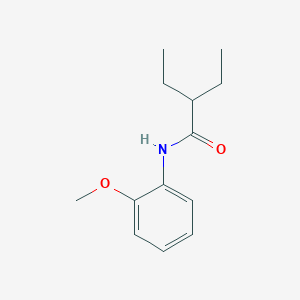
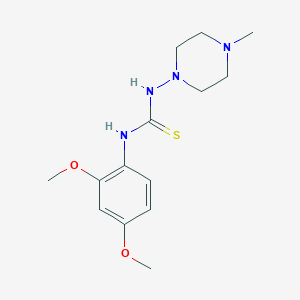
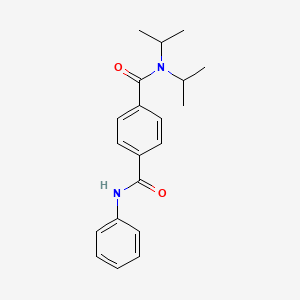
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)
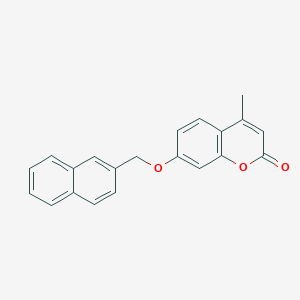
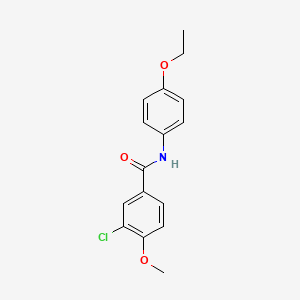
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
